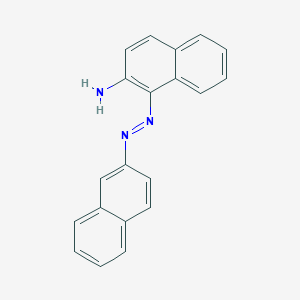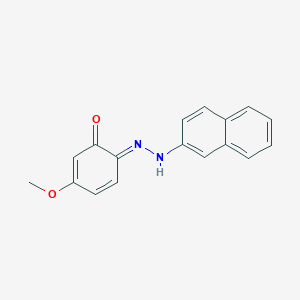![molecular formula C25H16N6O2 B283048 6-cyano-5-oxo-N,1,7-triphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxamide](/img/structure/B283048.png)
6-cyano-5-oxo-N,1,7-triphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-cyano-5-oxo-N,1,7-triphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxamide is a chemical compound that belongs to the class of triazolopyrimidine derivatives. It has attracted significant attention from the scientific community due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 6-cyano-5-oxo-N,1,7-triphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxamide is not fully understood. However, studies have suggested that it may act by inhibiting key enzymes involved in cancer cell proliferation and virus replication. It may also disrupt bacterial cell membrane integrity, leading to bacterial death.
Biochemical and Physiological Effects:
6-cyano-5-oxo-N,1,7-triphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxamide has been found to have several biochemical and physiological effects. Studies have reported that it can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth. It has also been found to inhibit virus replication by targeting key viral enzymes. Additionally, it has shown antibacterial activity by disrupting bacterial cell membrane integrity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-cyano-5-oxo-N,1,7-triphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxamide in lab experiments include its potential applications in the field of medicinal chemistry, its ability to inhibit cancer cell proliferation, virus replication, and bacterial growth. However, its limitations include its complex synthesis method, limited availability, and potential toxicity.
Orientations Futures
For 6-cyano-5-oxo-N,1,7-triphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxamide include further studies on its mechanism of action, optimization of its synthesis method, and development of more potent derivatives. It may also be explored for its potential applications in the treatment of other diseases, such as neurological disorders and autoimmune diseases. Additionally, its potential toxicity and side effects need to be further investigated to ensure its safety for clinical use.
In conclusion, 6-cyano-5-oxo-N,1,7-triphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxamide is a promising chemical compound that has potential applications in the field of medicinal chemistry. Its ability to inhibit cancer cell proliferation, virus replication, and bacterial growth makes it a valuable compound for further research and development. However, its complex synthesis method, limited availability, and potential toxicity need to be addressed before it can be used clinically.
Méthodes De Synthèse
The synthesis of 6-cyano-5-oxo-N,1,7-triphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxamide involves the reaction of 3-amino-1,2,4-triazole with ethyl acetoacetate in the presence of acetic anhydride. The resulting product is then reacted with 4-nitrobenzaldehyde to obtain the intermediate compound. The final product is obtained by reacting the intermediate compound with ammonium acetate and benzoyl chloride.
Applications De Recherche Scientifique
6-cyano-5-oxo-N,1,7-triphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxamide has shown potential applications in the field of medicinal chemistry. It has been reported to exhibit anticancer, antiviral, and antimicrobial activities. Studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the replication of several viruses, including HIV and hepatitis C virus. Additionally, it has shown promising results as an antibacterial agent against several strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Propriétés
Formule moléculaire |
C25H16N6O2 |
|---|---|
Poids moléculaire |
432.4 g/mol |
Nom IUPAC |
6-cyano-5-oxo-N,1,7-triphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C25H16N6O2/c26-16-20-21(17-10-4-1-5-11-17)28-25-30(24(20)33)22(23(32)27-18-12-6-2-7-13-18)29-31(25)19-14-8-3-9-15-19/h1-15H,(H,27,32) |
Clé InChI |
SHJVNRUZJLVVGY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N3C(=NN(C3=N2)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5)C#N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=O)N3C(=NN(C3=N2)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[9-(2-phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl]sulfanyl}propanoic acid](/img/structure/B282970.png)
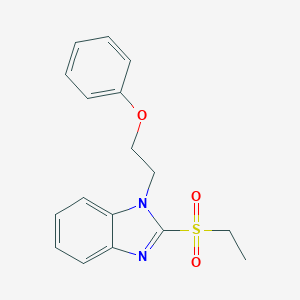
![2-[2-(4-tert-Butyl-phenoxy)-ethanesulfonyl]-1H-benzoimidazole](/img/structure/B282972.png)
![(6Z)-6-[[(5-tert-butyl-1,2-oxazol-3-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B282973.png)
![(6Z)-6-[(isoquinolin-1-ylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B282974.png)


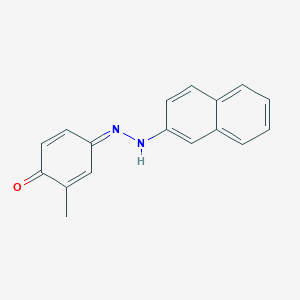
![4-[(2,6-dimethylphenyl)hydrazinylidene]-3,5-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B282981.png)
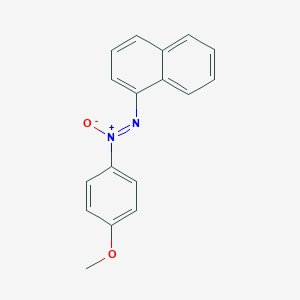
![(2Z)-2-[(4-chlorophenyl)hydrazinylidene]naphthalen-1-one](/img/structure/B282984.png)
![3,5-dimethyl-4-[(2-methylnaphthalen-1-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B282986.png)
